Cas no 906161-87-3 (2-fluoro-N-{3-methyl-2-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4,6,8(12)-trien-6-yl}benzamide)

2-fluoro-N-{3-methyl-2-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4,6,8(12)-trien-6-yl}benzamide structure
906161-87-3 structure
商品名:2-fluoro-N-{3-methyl-2-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4,6,8(12)-trien-6-yl}benzamide
CAS番号:906161-87-3
MF:C19H17FN2O2
メガワット:324.348888158798
CID:5494910

2-fluoro-N-{3-methyl-2-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4,6,8(12)-trien-6-yl}benzamide 化学的及び物理的性質

名前と識別子

    • SFPKBAJTXSWTJP-UHFFFAOYSA-N
    • 2-fluoro-N-{3-methyl-2-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4,6,8(12)-trien-6-yl}benzamide
    • インチ: 1S/C19H17FN2O2/c1-11-15-10-13(21-18(23)14-6-2-3-7-16(14)20)9-12-5-4-8-22(17(12)15)19(11)24/h2-3,6-7,9-11H,4-5,8H2,1H3,(H,21,23)
    • InChIKey: SFPKBAJTXSWTJP-UHFFFAOYSA-N
    • ほほえんだ: FC1=C([H])C([H])=C([H])C([H])=C1C(N([H])C1=C([H])C2C([H])([H])C([H])([H])C([H])([H])N3C(C([H])(C([H])([H])[H])C(=C1[H])C3=2)=O)=O

2-fluoro-N-{3-methyl-2-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4,6,8(12)-trien-6-yl}benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2666-0089-30mg
2-fluoro-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide
906161-87-3 90%+
30mg
$178.5 2023-05-16
Life Chemicals
F2666-0089-20μmol
2-fluoro-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide
906161-87-3 90%+
20μl
$118.5 2023-05-16
Life Chemicals
F2666-0089-2μmol
2-fluoro-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide
906161-87-3 90%+
2μl
$85.5 2023-05-16
Life Chemicals
F2666-0089-4mg
2-fluoro-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide
906161-87-3 90%+
4mg
$99.0 2023-05-16
Life Chemicals
F2666-0089-15mg
2-fluoro-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide
906161-87-3 90%+
15mg
$133.5 2023-05-16
Life Chemicals
F2666-0089-5μmol
2-fluoro-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide
906161-87-3 90%+
5μl
$94.5 2023-05-16
Life Chemicals
F2666-0089-10μmol
2-fluoro-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide
906161-87-3 90%+
10μl
$103.5 2023-05-16
Life Chemicals
F2666-0089-2mg
2-fluoro-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide
906161-87-3 90%+
2mg
$88.5 2023-05-16
Life Chemicals
F2666-0089-10mg
2-fluoro-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide
906161-87-3 90%+
10mg
$118.5 2023-05-16
Life Chemicals
F2666-0089-40mg
2-fluoro-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}benzamide
906161-87-3 90%+
40mg
$210.0 2023-05-16

2-fluoro-N-{3-methyl-2-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4,6,8(12)-trien-6-yl}benzamide 関連文献

2-fluoro-N-{3-methyl-2-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4,6,8(12)-trien-6-yl}benzamideに関する追加情報

Introduction to 2-fluoro-N-{3-methyl-2-oxo-1-azatricyclo6.3.1.04,12dodeca-4,6,8(12)-trien-6-yl}benzamide (CAS No. 906161-87-3)

2-fluoro-N-{3-methyl-2-oxo-1-azatricyclo6.3.1.04,12dodeca-4,6,8(12)-trien-6-yl}benzamide, identified by its CAS number 906161-87-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its complex tricyclic structure and fluorinated aromatic ring system, which contribute to its unique chemical properties and potential biological activities.

The molecular framework of 2-fluoro-N-{3-methyl-2-oxo-1-azatricyclo6.3.1.04,12dodeca-4,6,8(12)-trien-6-yl}benzamide incorporates a fluorine atom at the 2-position of the benzamide moiety, which is a common feature in many bioactive molecules designed to enhance metabolic stability and binding affinity. The tricyclic system, specifically a dodecacyclic structure, introduces rigidity and specific spatial orientation of functional groups, which can be critical for interactions with biological targets such as enzymes and receptors.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules with high precision. The presence of the fluorine atom in 2-fluoro-N-{3-methyl-2-oxo-1-azatricyclo6.3.1.04,12dodeca-4,6,8(12)-trien-6-yl}benzamide has been shown to modulate electronic properties and influence pharmacokinetic profiles, making it a valuable moiety in drug design.

In the context of current pharmaceutical research, compounds like 2-fluoro-N-{3-methyl-2-oxo-1-azatricyclo6.3.1.04,12dodeca-4,6,8(12)-trien-6-yl}benzamide are being explored for their potential applications in treating various therapeutic areas. The tricyclic scaffold is known for its ability to mimic natural products and provide a scaffold for designing novel therapeutics with improved efficacy and reduced side effects.

The synthesis of such complex molecules requires meticulous planning and execution due to the intricate connectivity and stereochemistry involved. Advanced synthetic methodologies have been developed to construct the tricyclic core efficiently while maintaining high enantiomeric purity if necessary. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis play crucial roles in achieving these objectives.

The benzamide moiety is another key feature of this compound that contributes to its potential biological activity. Benzamides are well-known for their role as pharmacophores in various drugs targeting neurological disorders, inflammation, and other diseases. The incorporation of a fluorine atom into the benzamide ring enhances its bioavailability and metabolic stability.

The research on 2-fluoro-N-{3-methyl-2-oxo-1-azatricyclo6.3.1.04,12dodeca-4,6,8(12)-trien-6-y}benzamide is ongoing and has revealed promising results in preclinical studies. These studies have focused on understanding its interaction with biological targets and evaluating its potential as a lead compound for further drug development. The compound's unique structure suggests that it may exhibit multiple modes of action simultaneously.

The fluorine atom's presence not only affects the electronic properties but also influences the compound's solubility and permeability across biological membranes. These factors are critical for determining the compound's pharmacokinetic behavior and overall therapeutic potential.

In conclusion, 2-fluoro-N-{3-methyl}-2-oxyloxoazatricyclo[6.3.1..0dodeca]-4.,6.,8((12)-trien]-yl}benzamide (CAS No. >906161- >87- >3) is a structurally complex molecule with significant potential in pharmaceutical applications. Its unique chemical features make it an attractive candidate for further research and development in medicinal chemistry. As our understanding of molecular interactions continues to advance, compounds like this are poised to play a crucial role in the discovery of new therapeutics that address unmet medical needs.

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